A Comprehensive Technical Guide to 4-Methylpiperazine-1-carboxylic Acid: Properties, Synthesis, and Applications in Drug Discovery
A Comprehensive Technical Guide to 4-Methylpiperazine-1-carboxylic Acid: Properties, Synthesis, and Applications in Drug Discovery
Introduction
4-Methylpiperazine-1-carboxylic acid (CAS No: 58226-19-0) is a heterocyclic building block of significant interest to the pharmaceutical and chemical industries.[1][2] As a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions, this compound combines the structural rigidity of the ring system with the versatile reactivity of a carboxylic acid and the pharmacokinetic influence of a methylated tertiary amine. The piperazine motif is a well-established "privileged scaffold" in medicinal chemistry, frequently incorporated into drug candidates to enhance aqueous solubility, improve oral bioavailability, and provide a key interaction point for target binding.[3] This guide provides an in-depth analysis of the physicochemical properties, spectroscopic profile, synthesis, reactivity, and applications of 4-Methylpiperazine-1-carboxylic acid, offering a technical resource for researchers and drug development professionals.
Part 1: Physicochemical and Spectroscopic Profile
The fundamental properties of a compound dictate its handling, reactivity, and suitability for various applications. This section outlines the known physical, chemical, and spectroscopic characteristics of 4-Methylpiperazine-1-carboxylic acid.
Key Identifiers and Properties
The essential identifiers and physical properties are summarized below for quick reference. Proper storage is critical to maintain the compound's integrity, with recommendations including refrigeration at 2-8°C or freezing below -20°C in an inert atmosphere to prevent degradation.[1][4]
| Property | Value | Reference |
| CAS Number | 58226-19-0 | [1][2][4] |
| Molecular Formula | C₆H₁₂N₂O₂ | [1][2] |
| Molecular Weight | 144.17 g/mol | [1][2] |
| IUPAC Name | 4-methylpiperazine-1-carboxylic acid | [2] |
| Common Synonyms | Mepipca, 4-Methyl-1-piperazine carboxylic acid | [2] |
| Storage | 2-8°C Refrigerator or < -20°C, inert atmosphere | [1][4] |
Computed Physicochemical Data
Computational models provide valuable insights into a molecule's behavior in biological systems. The following table lists key descriptors for 4-Methylpiperazine-1-carboxylic acid computed by PubChem.[2] The negative XLogP3 value indicates high hydrophilicity, a desirable trait for many pharmaceutical applications.
| Computed Property | Value | Reference |
| XLogP3 | -2.7 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Topological Polar Surface Area | 43.8 Ų | [2] |
| Rotatable Bond Count | 0 | [2] |
| Exact Mass | 144.089877630 Da | [2] |
Acidity and Basicity (pKa)
The piperazine ring has two nitrogen atoms that can be protonated. The N-methyl group at position 4 is a tertiary amine. The nitrogen at position 1 is part of a carbamic acid functionality. Studies on substituted piperazines show that electron-donating alkyl groups slightly increase the pKa (making the amine more basic) compared to the parent piperazine, while electron-withdrawing groups decrease it.[5]
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N4 (Tertiary Amine): The methyl group is weakly electron-donating. Therefore, the pKa of the conjugate acid of this nitrogen is expected to be slightly above that of piperazine's second pKa (~9.7), likely in the 9.8-10.2 range. At physiological pH (~7.4), this amine will be predominantly protonated.
-
Carboxylic Acid Proton: The pKa of the carboxylic acid proton is expected to be in the typical range for carbamic acids, approximately 3.5-4.5 . It will be fully deprotonated at physiological pH.
This zwitterionic potential—a positively charged tertiary amine and a negatively charged carboxylate—underpins its high polarity and water solubility.
Predicted Spectroscopic Profile
Spectroscopic analysis is essential for structure verification and quality control. Based on the functional groups present, the following spectral characteristics are predicted.
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Infrared (IR) Spectroscopy: The IR spectrum is expected to show two highly characteristic absorptions for the carboxylic acid group: a very broad O-H stretching band from 2500-3300 cm⁻¹ and a strong carbonyl (C=O) stretching absorption around 1710-1760 cm⁻¹.[6][7] Other expected peaks include C-H stretching from the methyl and methylene groups (~2850-3000 cm⁻¹) and C-N stretching (~1000-1200 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most distinct signal is the acidic proton of the carboxylic acid, which is expected as a broad singlet far downfield, typically around 12 ppm.[7] The spectrum would also feature signals for the eight piperazine ring protons, likely appearing as complex multiplets between 2.5 and 4.0 ppm, and a singlet for the N-methyl group protons around 2.3-2.8 ppm.
-
¹³C NMR: The carboxyl carbon should appear in the 165-185 ppm range.[7] The carbons of the piperazine ring would be found between 40-60 ppm, with the N-methyl carbon appearing further upfield.
-
-
Mass Spectrometry: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 144. Key fragmentation patterns would likely involve the loss of the carboxyl group (•COOH, 45 Da) or CO₂ (44 Da).
Part 2: Synthesis and Reactivity
Understanding the synthesis and reactivity of 4-Methylpiperazine-1-carboxylic acid is fundamental to its application as a chemical intermediate.
Plausible Synthetic Route
A direct and efficient method for synthesizing 4-Methylpiperazine-1-carboxylic acid involves the carboxylation of 1-methylpiperazine. While several methods exist for this transformation, reacting the starting amine with carbon dioxide is a green and atom-economical approach. However, a more common lab-scale synthesis involves the use of a chloroformate reagent followed by hydrolysis.
The diagram below illustrates a robust two-step synthesis starting from 1-methylpiperazine and ethyl chloroformate.
Caption: A two-step synthesis of 4-Methylpiperazine-1-carboxylic acid.
Detailed Experimental Protocol: Synthesis from 1-Methylpiperazine
This protocol describes a representative lab-scale synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Synthesis of Ethyl 4-methylpiperazine-1-carboxylate
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Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 1-methylpiperazine (10.0 g, 100 mmol) and dichloromethane (DCM, 100 mL).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add pyridine (8.7 g, 110 mmol) to the solution. Slowly add ethyl chloroformate (11.9 g, 110 mmol) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C. The causality here is critical: the slow, cold addition prevents side reactions and controls the exothermic nature of the acylation. Pyridine acts as a base to neutralize the HCl byproduct, driving the reaction to completion.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4 hours.
-
Workup: Quench the reaction by adding 50 mL of water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate, ethyl 4-methylpiperazine-1-carboxylate, which can be used in the next step without further purification.
Step 2: Hydrolysis to 4-Methylpiperazine-1-carboxylic acid
-
Saponification: Dissolve the crude intermediate from Step 1 in ethanol (50 mL) and add a 2 M aqueous solution of sodium hydroxide (60 mL, 120 mmol).
-
Heating: Heat the mixture to reflux (approx. 80-90 °C) and maintain for 2 hours. This step uses a strong base to hydrolyze the ethyl ester to the corresponding sodium carboxylate.
-
Acidification: Cool the reaction mixture to room temperature and then further cool in an ice bath. Carefully adjust the pH to ~4 by the slow addition of 6 M HCl. A white precipitate should form. The rationale for acidification is to protonate the carboxylate salt, causing the neutral, less soluble carboxylic acid to precipitate.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water (2 x 20 mL) and then with a small amount of cold diethyl ether.
-
Drying: Dry the product in a vacuum oven at 50 °C to a constant weight to yield pure 4-Methylpiperazine-1-carboxylic acid.
Reactivity and Utility in Amide Coupling
The primary utility of 4-Methylpiperazine-1-carboxylic acid in drug development stems from the reactivity of its carboxylic acid group. It readily participates in amide bond formation when activated, serving as a handle to connect the 4-methylpiperazine moiety to an amine-containing fragment. This is a cornerstone of modern medicinal chemistry for assembling complex molecules.
Standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, or EDC/HOBt are employed to facilitate this transformation in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).[8] The reaction proceeds by forming a highly reactive activated ester intermediate, which is then susceptible to nucleophilic attack by a primary or secondary amine, yielding the desired amide with high efficiency and minimal side products.
Part 3: Applications in Drug Development
The 4-methylpiperazine scaffold is a ubiquitous feature in a wide array of approved drugs, where it is prized for its ability to confer advantageous ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Role as a Pharmacokinetic Modifier
The incorporation of the 4-methylpiperazine group, often via 4-Methylpiperazine-1-carboxylic acid, serves several strategic purposes:
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Improving Solubility: The tertiary amine at N4 is basic and exists in its protonated, cationic form at physiological pH. This charge significantly enhances the aqueous solubility of the parent molecule, which is often a critical hurdle for poorly soluble drug candidates.
-
Enhancing Oral Bioavailability: Improved solubility can lead to better absorption from the gastrointestinal tract. The hydrophilic nature of the moiety can also help in navigating the aqueous environment of the gut.
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Modulating Lipophilicity: As a polar fragment, it helps to balance the overall lipophilicity of a drug molecule, which is crucial for achieving the right balance between solubility and membrane permeability (Lipinski's Rule of Five).
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Scaffold for Further Derivatization: The piperazine ring provides a rigid scaffold with well-defined vectors for attaching other pharmacophoric elements, allowing chemists to optimize target engagement.
The diagram below conceptualizes the role of 4-Methylpiperazine-1-carboxylic acid as a versatile building block for creating a chemical library.
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